molecular formula C14H11ClO2 B1595979 4-[(2-Chlorobenzyl)oxy]benzaldehyde CAS No. 70627-21-3

4-[(2-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1595979
CAS No.: 70627-21-3
M. Wt: 246.69 g/mol
InChI Key: GPKGSRNVJGFHKL-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2-chlorobenzyl ether moiety. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+2-Chlorobenzyl chlorideK2CO3,DMFThis compound\text{4-Hydroxybenzaldehyde} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzaldehyde+2-Chlorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl ether moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(2-Chlorobenzyl)oxy]benzoic acid.

    Reduction: 4-[(2-Chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]benzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or substrate for specific enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor it interacts with .

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chlorobenzyl)oxy]benzaldehyde: Similar structure but with the chlorine atom in the para position.

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Contains an additional chlorine atom, leading to different reactivity and properties.

Uniqueness

4-[(2-Chlorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions .

Biological Activity

Overview

4-[(2-Chlorobenzyl)oxy]benzaldehyde, with the chemical formula C14_{14}H11_{11}ClO2_2, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorobenzyl ether structure linked to a benzaldehyde moiety, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that halogenated benzaldehydes can effectively inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular membranes and interfere with metabolic processes .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. A study demonstrated that derivatives of benzaldehyde, including those with halogen substitutions, can induce apoptosis in cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in apoptosis, potentially leading to reduced tumor growth in vivo .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-725.72 ± 3.95Induction of apoptosis
3,5-Dibromo derivativeU87 glioblastoma45.2 ± 13.0Cytotoxicity via apoptosis

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibiting these enzymes can alter the pharmacokinetics of co-administered drugs, suggesting a need for careful consideration in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer efficacy of various substituted benzaldehydes, including this compound. The results indicated that this compound significantly suppressed tumor growth in murine models when administered at specific dosages over a treatment period . Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A comparative analysis of several halogenated benzaldehydes showed that those with chlorine or bromine substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the presence of halogens in the structure contributes positively to the biological activity of these compounds.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKGSRNVJGFHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351147
Record name 4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70627-21-3
Record name 4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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